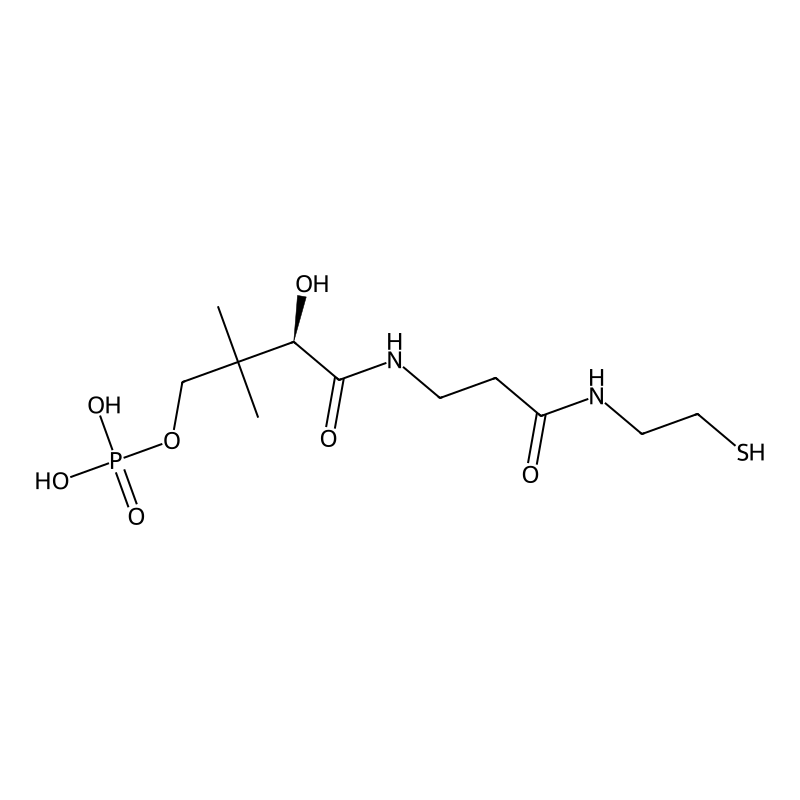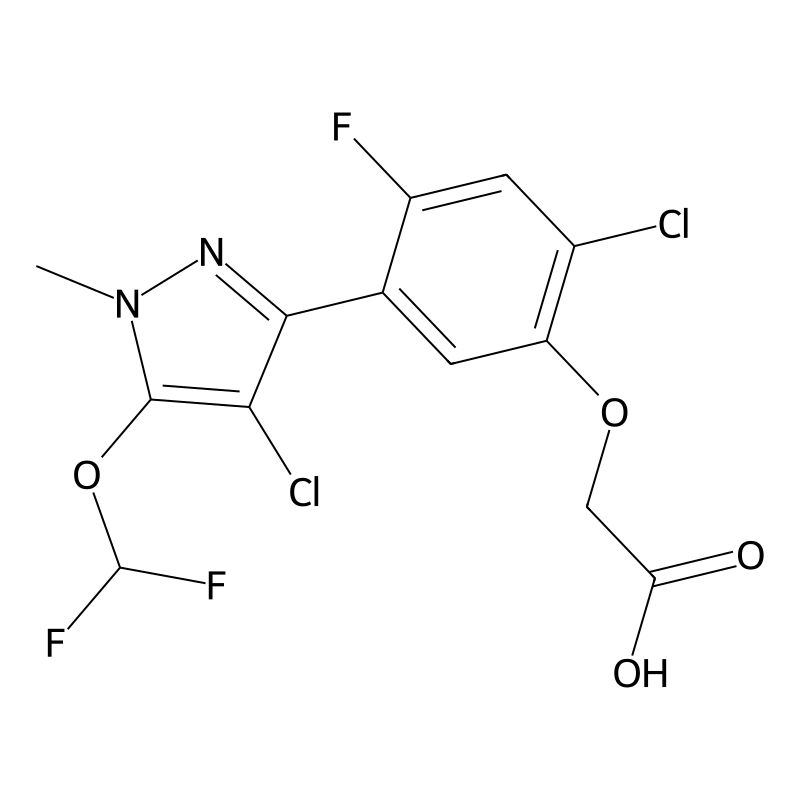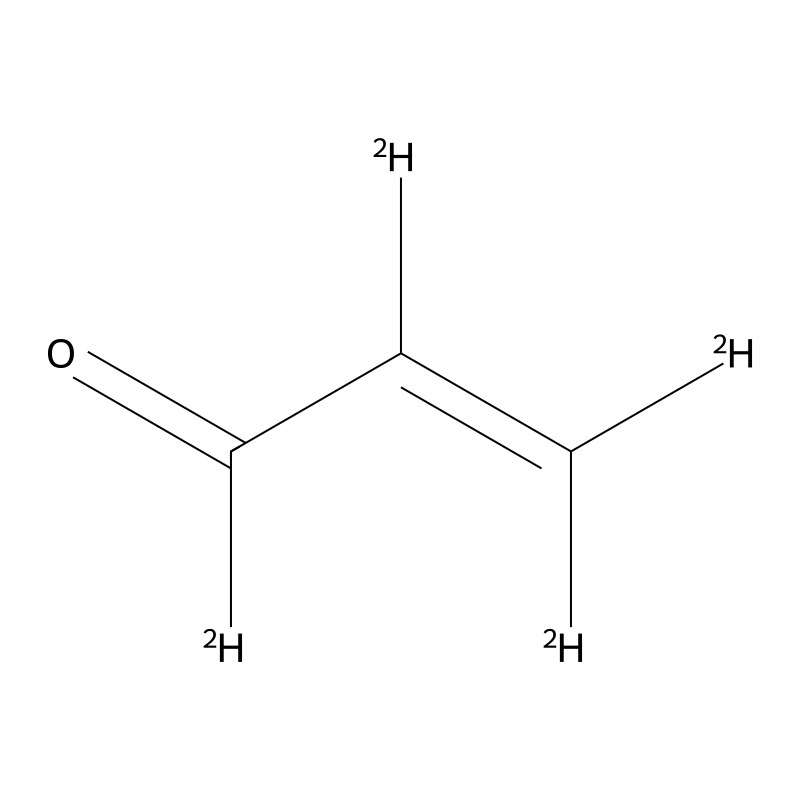4'-Phosphopantetheine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Essential Cofactor in Biosynthesis
'-Phosphopantetheine functions as a vital cofactor for several acyl carrier proteins (ACPs) involved in the biosynthesis of numerous important molecules. These include:
- Fatty Acids: ACPs containing 4'-PPT are essential components of fatty acid synthase (FAS) complexes. 4'-PPT acts as a tethering unit for growing fatty acid chains during their synthesis PubMed: .
- Polyketides: Similar to fatty acid synthesis, polyketide synthases (PKS) also utilize ACPs with 4'-PPT to assemble complex polyketide molecules, which have various industrial and pharmaceutical applications PubMed: .
- Nonribosomal Peptides (NRPs): NRPs are another class of natural products synthesized with the help of ACPs harboring 4'-PPT. These peptides have diverse functions, including acting as antibiotics and immunosuppressants PubMed: .
The key advantage of 4'-PPT lies in its phosphopantetheine moiety, which forms a thioester bond with the growing biomolecule. This high-energy bond allows for efficient transfer of intermediates between different enzyme active sites within the biosynthetic pathway. Additionally, the length and flexibility of the phosphopantetheine chain (around 2 nanometers) enables tethered intermediates to access distinct catalytic sites within the enzyme complex Wikipedia: .
Understanding Metabolic Regulation and Enzyme Function
Studying 4'-PPT can offer insights into the regulation of biosynthetic pathways. Enzymes like 4'-phosphopantetheine phosphatase can regulate the availability of free 4'-PPT, potentially influencing the overall rate of biosynthesis UniProtKB: . Furthermore, research on how 4'-PPT interacts with ACPs and other enzymes can provide valuable information about the mechanisms and specificities of these enzymes involved in biosynthesis.
4'-Phosphopantetheine is a vital biochemical compound that serves as a cofactor in various enzymatic reactions, particularly in the biosynthesis of fatty acids, polyketides, and other complex molecules. It is derived from pantothenic acid and is an essential component of coenzyme A. The structure of 4'-phosphopantetheine includes a phosphopantetheine moiety that is crucial for its function as a carrier of acyl groups during metabolic processes. This compound plays a significant role in the activity of acyl carrier proteins, which are integral to fatty acid synthesis and other metabolic pathways .
The uniqueness of 4'-phosphopantetheine lies in its specific role as a prosthetic group for acyl carrier proteins, enabling efficient substrate transfer during complex biosynthetic processes . Its ability to act as both a substrate and a product within metabolic pathways further distinguishes it from similar compounds.
The biological activity of 4'-phosphopantetheine is primarily linked to its role as a cofactor in various enzymatic processes:
- Fatty Acid Synthesis: It is essential for the activity of fatty acid synthase, where it acts as a flexible arm that transfers growing fatty acid chains between different active sites within the enzyme complex .
- Polyketide Production: In polyketide biosynthesis, 4'-phosphopantetheine serves as a carrier for acyl intermediates, facilitating the assembly of complex natural products .
- Metabolic Regulation: It also plays a role in regulating metabolic pathways involving coenzyme A, impacting energy metabolism and lipid biosynthesis .
The synthesis of 4'-phosphopantetheine occurs through several enzymatic steps:
- Phosphorylation: Pantothenic acid is phosphorylated by pantothenate kinase to form 4'-phosphopantothenate.
- Cysteine Addition: The addition of cysteine leads to the formation of 4'-phosphopantetheine through the action of specific synthetases .
- Conversion to Coenzyme A: Finally, 4'-phosphopantetheine can be converted into coenzyme A via further enzymatic modifications involving phosphopantetheine adenylyltransferase and dephospho-CoA kinase .
Research has shown that 4'-phosphopantetheine interacts with various proteins and enzymes:
- Carrier Proteins: It binds to acyl carrier proteins and peptidyl carrier proteins, facilitating substrate transfer during enzymatic reactions .
- Enzyme Complexes: The compound's interaction with multi-enzyme complexes is crucial for maintaining the efficiency and regulation of metabolic pathways involving fatty acids and polyketides .







